3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid
Description
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid (molecular formula: C₁₁H₁₁NO₃S, molecular weight: 237.28 g/mol) is a heterocyclic carboxylic acid featuring a benzothiazole core fused to a dihydroxypropanoic acid moiety (Figure 1).
Key structural features include:
- 2,3-Dihydroxypropanoic acid: Contributes to acidity (pKa ~2–4 for carboxyl group) and chelation properties.
- Stereochemistry: The hydroxyl groups may adopt specific conformations depending on solvent and ionization state .
This compound has been studied for its role in binding to the HDAC6 zinc-finger domain, suggesting applications in epigenetic regulation .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-7(8(13)10(14)15)9-11-5-3-1-2-4-6(5)16-9/h1-4,7-8,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZVQDQXRRRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with varying functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for:
- Synthesis of complex organic molecules : It can be used to create various derivatives through substitution reactions.
- Coordination chemistry : Acts as a ligand to form complexes with metal ions.
Biology
Research indicates that 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid exhibits:
- Antimicrobial properties : Effective against a range of bacterial strains.
- Anticancer activities : Shows potential in inhibiting cancer cell proliferation in vitro.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Enzyme inhibition : It may inhibit specific enzymes involved in disease processes, making it a candidate for drug development.
- Receptor modulation : Potential use in modulating receptors associated with various diseases.
Industry
In industrial applications, this compound is utilized for:
- Material development : Its unique properties contribute to the creation of materials with specific functionalities such as fluorescence and conductivity.
- Food industry applications : It can be incorporated into formulations aimed at enhancing energy metabolism.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial effects of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid demonstrated significant inhibition against several pathogenic bacteria. The results indicated that the compound could serve as a potential alternative to traditional antibiotics.
Case Study 2: Anticancer Properties
In vitro studies conducted on cancer cell lines showed that treatment with this compound resulted in reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Modified Substituents
2-Methyl-2-{3-[(trifluoromethyl)sulfonyl]-2,3-dihydro-1,3-benzothiazol-2-yl}propanoic acid (3a)
- Structure : Contains a trifluoromethylsulfonyl (-SO₂CF₃) group and methyl substituents.
- Molecular formula: Not explicitly provided, but likely C₁₃H₁₂F₃NO₄S₂ (based on synthesis details).
- Key differences: The electron-withdrawing -SO₂CF₃ group increases acidity and stabilizes negative charges.
- Application : Synthesized via silica gel chromatography; reactivity influenced by electron-deficient benzothiazole .
3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid
- Structure : Cyclopropane ring with dimethyl substituents.
- Molecular formula: C₁₃H₁₃NO₂S; molecular weight: 247.31 g/mol .
- Key differences :
- Cyclopropane ring : Introduces high ring strain and rigidity, limiting conformational flexibility.
- Dimethyl groups : Reduce polarity and solubility compared to hydroxyl groups in the target compound.
- Synthetic notes: Smiles notation indicates a planar benzothiazole fused to a strained cyclopropane .
Benzoxazole and Thiazolidinone Analogs
3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
- Structure: Benzoxazole core (oxygen instead of sulfur in the heterocycle) with a nitro (-NO₂) group.
- Molecular formula : C₁₀H₈N₂O₅ (estimated).
- Key differences :
- Benzoxazole vs. benzothiazole : Oxygen’s lower electronegativity reduces π-electron density, altering binding interactions.
- Nitro group : Enhances electron-withdrawing effects, increasing acidity (pKa ~1–2) and redox activity.
- Applications: Potential use in nitroaromatic drug scaffolds .
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Thiazolidinone ring with a thioxo (-S) and aminomethylene (-NH-CH₂-) group.
- Molecular formula : C₁₀H₁₄N₂O₃S₂ .
- Key differences: Thiazolidinone core: Exhibits antimicrobial activity via sulfur-mediated enzyme inhibition. Ester group: Reduces water solubility compared to carboxylic acids.
- Activity : Antibacterial against Gram-positive bacteria (e.g., S. aureus) .
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and safety profiles.
Chemical Structure and Properties
The chemical structure of 3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid can be described by the following characteristics:
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : 195.22 g/mol
- CAS Number : 6000-40-4
This compound features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and insecticidal properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : In a study assessing various benzothiazole derivatives, 3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases.
- Research Findings : In larvicidal assays, the compound exhibited an LC₅₀ value of 15.4 μM after 24 hours of exposure. This value indicates a potent larvicidal effect compared to standard insecticides like temephos . The presence of hydroxyl groups in the structure enhances its interaction with biological membranes.
Cytotoxicity and Safety Profile
The safety profile of 3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid has been assessed through various in vitro and in vivo studies.
- In Vitro Studies : The compound showed no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM. This suggests a favorable safety margin for potential therapeutic applications .
- In Vivo Studies : Toxicity studies conducted in mice indicated that doses up to 2000 mg/kg did not result in significant adverse effects or structural damage to vital organs .
The biological activity of 3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the benzothiazole ring may facilitate insertion into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step strategies, including condensation of benzothiazole precursors with dihydroxypropanoic acid derivatives. Protecting groups (e.g., acetyl or benzyl) may be required to stabilize reactive hydroxyl groups during coupling reactions. Challenges include regioselectivity in benzothiazole functionalization and avoiding side reactions from the dihydroxypropanoic moiety. X-ray crystallography (as in ) is critical for confirming stereochemical outcomes .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to resolve aromatic protons (benzothiazole ring) and hydroxyl groups. DEPT-135 helps distinguish CH/CH groups in the propanoic acid chain .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., as in ) determines bond angles, dihedral angles, and hydrogen-bonding networks, essential for confirming the 3D structure .
- IR Spectroscopy : Identify O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches to verify functional groups .
Q. What preliminary bioactivity screening approaches are recommended for this compound?
- Methodological Answer : Conduct in vitro assays for antibacterial/antifungal activity (e.g., MIC determination against S. aureus or C. albicans), inspired by studies on structurally related 1,2-benzisothiazol-3(2H)-ones . Antioxidant potential can be assessed via DPPH radical scavenging assays, with comparative analysis to ascorbic acid as a control .
Advanced Research Questions
Q. How does stereochemistry at the 2,3-dihydroxypropanoic moiety influence bioactivity, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers.
- Compare bioactivity of (R)- and (S)-enantiomers in dose-response assays. highlights the importance of stereochemistry in benzothiazole derivatives’ SAR .
- X-ray crystallography (as in ) or circular dichroism (CD) can confirm absolute configuration .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the benzothiazole ring (e.g., halogenation at position 5) or dihydroxypropanoic chain (e.g., esterification of hydroxyl groups).
- Assess changes in bioactivity using standardized assays (e.g., kinase inhibition or cytotoxicity screens). demonstrates how unexpected products during synthesis can inform SAR .
- Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial enzymes or antioxidant pathways .
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Perform molecular dynamics simulations to evaluate stability in different solvent systems (e.g., aqueous vs. DMSO), which may explain discrepancies in in vitro vs. in silico results.
- Use QSAR models to correlate electronic properties (e.g., Hammett constants) with observed activities. Reference PubChem data for comparative analysis of similar compounds .
Q. What strategies mitigate oxidative degradation during storage or experimental use?
- Methodological Answer :
- Store the compound under inert atmosphere (argon) at -20°C.
- Add antioxidants (e.g., BHT) to solutions or use lyophilization for long-term stability.
- Monitor degradation via HPLC-UV at intervals, as described in stability studies for benzothiazole analogs .
Q. How to investigate the role of this compound in modulating oxidative stress pathways?
- Methodological Answer :
- Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify ROS scavenging.
- Perform Western blotting to assess upregulation of antioxidant enzymes (e.g., SOD, catalase) in treated cell lines.
- Compare results to structurally related compounds with known mechanisms, such as 1,2-benzisothiazol-3(2H)-ones .
Data Contradiction Analysis
Q. How to address conflicting reports on antibacterial efficacy across studies?
- Methodological Answer :
- Re-evaluate assay conditions: Check differences in bacterial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. LB agar).
- Confirm compound purity via HPLC and rule out degradation products.
- Cross-reference with SAR data from to identify structural features critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
